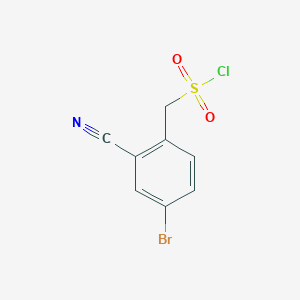

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride

Description

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a bromine atom at the para position and a cyano group at the ortho position on the benzene ring. Sulfonyl chlorides are widely used as electrophilic reagents in organic synthesis, particularly in sulfonamide formation, esterifications, and cyclization reactions . The electron-withdrawing cyano group likely enhances the electrophilicity of the sulfonyl chloride moiety, making it more reactive than chloro- or fluoro-substituted analogs .

Properties

Molecular Formula |

C8H5BrClNO2S |

|---|---|

Molecular Weight |

294.55 g/mol |

IUPAC Name |

(4-bromo-2-cyanophenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H5BrClNO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2 |

InChI Key |

UDFKFWRZTKTAHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyanation and Bromination Steps

While direct preparation of this compound is scarcely reported, closely related compounds such as 4-bromo-2-cyanobenzenesulfonyl chloride have been described, which share the key aromatic substitution pattern.

Bromination of 2-cyanobiphenyl derivatives :

A method for preparing brominated cyanobiphenyls involves treating 4'-methyl-2-cyanobiphenyl with bromine (Br2) in halogenated hydrocarbon solvents with radical initiators (e.g., azobisisobutyronitrile) at controlled temperatures (1-5 hours reaction time) to achieve high selectivity (90-95%) and yields (80-90%). This method is industrially advantageous due to inexpensive reagents and scalability.Cyanation via nucleophilic substitution or Sandmeyer-type reactions :

Aromatic cyanides can be prepared by diazotization of corresponding anilines followed by cyanide substitution. For example, 4-bromo-2-chlorobenzonitrile is synthesized by reacting 4-bromo-2-chlorobenzaldehyde with sodium cyanide under aqueous conditions. This step is crucial for introducing the cyano group ortho to the bromine substituent.

Sulfonyl Chloride Group Introduction

Chlorosulfonation of substituted benzenes :

Traditionally, sulfonyl chlorides are synthesized by reacting the aromatic compound with chlorosulfonic acid. However, this method often suffers from low yields, difficult reaction control, and troublesome post-treatment.Diazonium salt route with thionyl chloride and cuprous chloride catalysis :

A more refined method involves diazotization of the corresponding aniline derivative to form a diazonium salt, followed by reaction with thionyl chloride in the presence of cuprous chloride catalyst at low temperatures (0 to -5 °C). This method yields sulfonyl chlorides with improved purity and yields (~75.9% reported for 4-bromomethylbenzenesulfonyl chloride).One-step synthesis of related sulfonyl chlorides :

For 4-bromo-2-methoxybenzenesulfonyl chloride, a one-step synthesis involves preparing a standby solution of thionyl chloride and cuprous chloride in water, diazotizing 4-bromo-2-methoxyaniline with sodium nitrite in acidic media at 0-10 °C, then slowly combining the two solutions under temperature control, followed by reaction at room temperature for 8-24 hours. This method achieves about 37.7% yield with simpler post-treatment and is suitable for scale-up.

Representative Preparation Procedure for this compound

Based on the above methodologies, a plausible preparation route is:

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical bromination of methyl-cyanobiphenyl | Br2, radical initiator, halogenated solvent | 1-5 h, controlled temp | 80-90 | High selectivity, industrial scale | Requires radical initiators |

| Diazotization + thionyl chloride (CuCl catalyzed) | Aniline derivative, NaNO2, SOCl2, CuCl | 0 to -5 °C, 8-24 h | ~75 | High purity, good yield | Requires careful temp control |

| Chlorosulfonic acid sulfonylation | Chlorosulfonic acid | Short reaction time | ~5 (reported) | Simple reagents | Low yield, difficult purification |

| One-step diazotization + sulfonyl chloride | Cuprous chloride, thionyl chloride, NaNO2, acid | 0-10 °C, 8-24 h | ~37.7 | Simple process, scalable | Moderate yield |

Research Findings and Notes

The diazonium salt approach coupled with thionyl chloride and copper(I) chloride catalysis is the most effective and industrially feasible method for preparing sulfonyl chlorides with sensitive substituents like cyano and bromo groups, offering good yields and product purity.

Radical bromination methods are well-established for introducing bromine selectively on cyanobiphenyl frameworks, useful for preparing intermediates prior to sulfonyl chloride installation.

Direct chlorosulfonation with chlorosulfonic acid is generally less favored due to low yields, harsh conditions, and complicated purification.

Temperature control during diazotization and subsequent reactions is critical to avoid decomposition and side reactions.

Chemical Reactions Analysis

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide using oxidizing agents such as hydrogen peroxide (H₂O₂).

Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like LiAlH₄, and oxidizing agents like H₂O₂ .

Scientific Research Applications

Medicinal Chemistry

- Pharmacological Research : The compound has been investigated for its potential as an antagonist for nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride exhibit high affinity for specific nAChR subtypes, such as α4β2-nAChR, which are implicated in various neurological conditions. This suggests potential therapeutic applications in treating addiction and neurodegenerative diseases .

- Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of other bioactive molecules. For example, it can be used in Suzuki cross-coupling reactions to generate complex structures that may possess pharmacological activity .

Agrochemicals

- Insecticides and Acaricides : The compound can be utilized in the synthesis of insecticidal and acaricidal agents. Its derivatives have shown effectiveness against various pests, making it a candidate for developing environmentally friendly pesticides .

- Plant Growth Regulators : Research indicates that compounds similar to this compound can modulate plant growth processes, enhancing crop yields and resistance to environmental stressors.

Material Sciences

- Polymer Chemistry : The electrophilic nature of this compound allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.

- Surface Modification : It can be employed for modifying surfaces of materials to enhance their chemical resistance or adhesion properties, which is crucial in industries such as electronics and coatings.

Case Study 1: Development of nAChR Antagonists

In a study published by the National Institutes of Health, researchers synthesized several analogues of this compound to evaluate their binding affinity to nAChRs. The findings suggested that specific substitutions on the phenyl ring could enhance selectivity and potency against α4β2-nAChR, paving the way for new treatments for nicotine addiction .

Case Study 2: Agrochemical Applications

Another investigation focused on using this compound as a precursor for developing novel insecticides. The synthesized compounds demonstrated significant efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms, highlighting their potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-bromo-2-cyanophenyl)methanesulfonyl chloride with two closely related analogs:

Notes:

- Reactivity: The cyano group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to fluoro or chloro analogs. This aligns with , where electron-withdrawing substituents accelerate hydrolysis under basic conditions .

- Thermal Stability: Halogen substituents (Br, Cl, F) generally improve thermal stability, but the cyano group may introduce steric hindrance or electronic effects that alter decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.